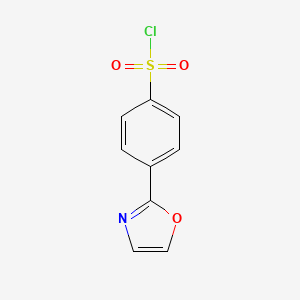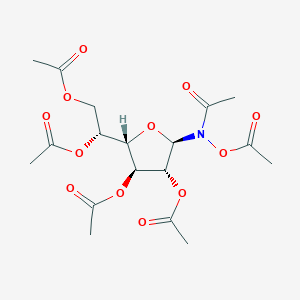
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of multiple acetyl groups and a galactofuranosyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- typically involves the acetylation of a galactofuranosyl derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding alcohols, while oxidation could produce aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)-
- Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-mannofuranosyl)-
Uniqueness
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- is unique due to its specific galactofuranosyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
85339-16-8 |
|---|---|
Molekularformel |
C18H25NO12 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
[(2R)-2-[(2S,3S,4R,5R)-5-[acetyl(acetyloxy)amino]-3,4-diacetyloxyoxolan-2-yl]-2-acetyloxyethyl] acetate |
InChI |
InChI=1S/C18H25NO12/c1-8(20)19(31-13(6)25)18-17(29-12(5)24)16(28-11(4)23)15(30-18)14(27-10(3)22)7-26-9(2)21/h14-18H,7H2,1-6H3/t14-,15+,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
OXVAOHAXVTZPPA-DISONHOPSA-N |
Isomerische SMILES |
CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)N(C1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


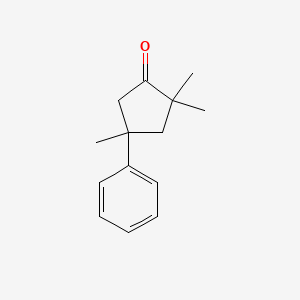


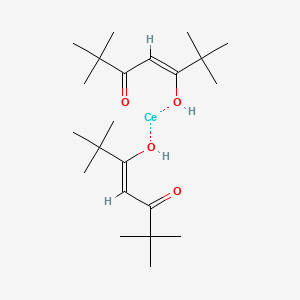
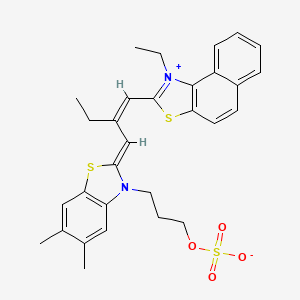

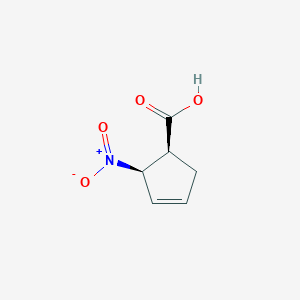
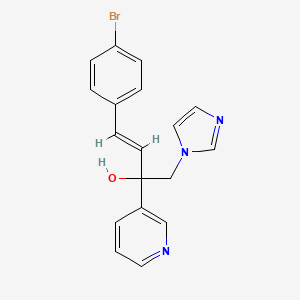
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
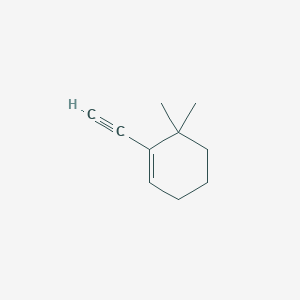

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

